ZERENEX ZXG005066
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Overview
Description
ZERENEX ZXG005066 is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZERENEX ZXG005066 typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-1H-[1,2,3]triazole-4-carboxylic acid with piperazine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
ZERENEX ZXG005066 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein kinases.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ZERENEX ZXG005066 involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell growth and proliferation. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Known for its anticancer properties.
Quinazoline: Widely studied for its kinase inhibitory activity.
Furo[2,3-d]pyrimidine: Exhibits diverse biological potential.
Uniqueness
ZERENEX ZXG005066 is unique due to its specific structural features, which allow for selective binding to certain molecular targets. This selectivity enhances its potential as a therapeutic agent with reduced off-target effects compared to other similar compounds .
Properties
CAS No. |
1105191-03-4 |
---|---|
Molecular Formula |
C10H15N7 |
Molecular Weight |
233.27 |
IUPAC Name |
3-ethyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H15N7/c1-2-17-10-8(14-15-17)9(12-7-13-10)16-5-3-11-4-6-16/h7,11H,2-6H2,1H3 |
InChI Key |
KCJKRRWWXAEAFL-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1 |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCNCC3)N=N1 |
Origin of Product |
United States |
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